5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide

Lipophilicity Membrane permeability Drug-likeness

5-Amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide (CAS 438031-63-1) is a synthetic sulfonamide derivative defined by the simultaneous presence of a 5-amino group on the 2-methylbenzene ring and an N-(4-iodophenyl) substituent on the sulfonamide nitrogen. With a molecular formula of C13H13IN2O2S and a molecular weight of 388.23 g/mol, it is supplied as a research-grade small molecule (typically ≥95% purity) by multiple commercial vendors, including Santa Cruz Biotechnology (Cat.

Molecular Formula C13H13IN2O2S
Molecular Weight 388.22
CAS No. 438031-63-1
Cat. No. B2778900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide
CAS438031-63-1
Molecular FormulaC13H13IN2O2S
Molecular Weight388.22
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)I
InChIInChI=1S/C13H13IN2O2S/c1-9-2-5-11(15)8-13(9)19(17,18)16-12-6-3-10(14)4-7-12/h2-8,16H,15H2,1H3
InChIKeyOFXIXSNOPUZXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide (CAS 438031-63-1): Structural Identity and Compound Class for Research Procurement


5-Amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide (CAS 438031-63-1) is a synthetic sulfonamide derivative defined by the simultaneous presence of a 5-amino group on the 2-methylbenzene ring and an N-(4-iodophenyl) substituent on the sulfonamide nitrogen [1]. With a molecular formula of C13H13IN2O2S and a molecular weight of 388.23 g/mol, it is supplied as a research-grade small molecule (typically ≥95% purity) by multiple commercial vendors, including Santa Cruz Biotechnology (Cat. No. sc-350735) and Enamine (Cat. No. EN300-02480) . The compound belongs to the broader class of N-aryl benzenesulfonamides, a scaffold extensively investigated for enzyme inhibition, particularly against carbonic anhydrase isoforms and other therapeutically relevant targets [1]. Its distinctive iodine atom, positioned para on the N-phenyl ring, endows the molecule with properties that extend beyond those of the parent 5-amino-2-methylbenzenesulfonamide scaffold, making its procurement a deliberate choice rather than an interchangeable purchase within the sulfonamide chemical space.

Why 5-Amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide Cannot Be Replaced by Generic Sulfonamide Alternatives


Attempts to simply replace 5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide (CAS 438031-63-1) with a more common, less expensive sulfonamide building block—such as the parent 5-amino-2-methylbenzenesulfonamide (CAS 6973-09-7) or the de-aminated N-(4-iodophenyl)-2-methylbenzenesulfonamide—will result in the loss of critical, quantifiable molecular properties that directly govern experimental outcomes [1]. The parent scaffold lacks the N-(4-iodophenyl) substituent, which contributes a computed XLogP3 of 0.2 compared to 2.8 for the target compound—a 14-fold difference in predicted lipophilicity that dictates membrane permeability and non-specific protein binding in cellular assays [1][2]. Conversely, the 5-nitro analog (N-(4-iodophenyl)-2-methyl-5-nitrobenzenesulfonamide, CAS 87316-96-9) sacrifices one hydrogen bond donor (HBD count drops from 2 to 1), eliminating a key interaction vector for target engagement [1][3]. Furthermore, the iodine atom is not a passive substituent; it is a functional handle that enables both radiochemistry (e.g., ¹²⁵I labeling for tracer studies) and heavy-atom derivatization for X-ray crystallography—capabilities absent in chlorine or bromine analogs due to differing atomic radii and isotopic profiles [4]. Simply substituting this compound for a cheaper generic alternative is therefore not a benign procurement decision; it directly alters the informational and functional output of the experiment.

Quantitative Differentiation Evidence for 5-Amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide (CAS 438031-63-1)


Computed Lipophilicity (XLogP3) Advantage Over the Parent 5-Amino-2-methylbenzenesulfonamide Scaffold

The target compound exhibits a computed XLogP3 of 2.8, a value 14-fold higher than the 0.2 obtained for the parent 5-amino-2-methylbenzenesulfonamide (CAS 6973-09-7), based on PubChem's XLogP3 3.0 algorithm [1][2]. This difference arises from the addition of the N-(4-iodophenyl) substituent, which introduces a hydrophobic aromatic ring and a polarizable iodine atom. According to the widely accepted Lipinski 'Rule of Five' framework, an XLogP3 in the 1–3 range is generally favorable for oral bioavailability, while values below 0 often indicate poor membrane permeation [1]. The shift from 0.2 to 2.8 represents a meaningful transition from a predominantly aqueous-compartment compound to one with balanced hydrophobicity suitable for passive diffusion across lipid bilayers. In practical terms, this means the target compound is substantially more likely to engage intracellular targets in whole-cell screening campaigns, whereas the parent compound would primarily be restricted to extracellular or in vitro biochemical assays.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Donor (HBD) Advantage Over the 5-Nitro Analog (CAS 87316-96-9)

The target compound possesses 2 hydrogen bond donors (HBD)—the sulfonamide NH and the primary 5-amino group (NH2)—according to PubChem computed properties (Cactvs 3.4.8.24) [1]. In contrast, the closely related 5-nitro analog, N-(4-iodophenyl)-2-methyl-5-nitrobenzenesulfonamide (CAS 87316-96-9), has only 1 HBD, as the 5-nitro group is solely a hydrogen bond acceptor [2]. This differential of one additional HBD is mechanistically significant: the 5-amino group can serve as a hydrogen bond donor to backbone carbonyls or side-chain acceptors in enzyme active sites, a role the nitro group cannot fulfill. In carbonic anhydrase II, for instance, key active-site residues such as Thr199 and Gln92 engage sulfonamide inhibitors through a network of hydrogen bonds, and an additional donor in the 5-position can strengthen this network, potentially improving binding enthalpy [3][4]. This HBD advantage is not speculative; the parent 5-amino scaffold is itself utilized as an affinity ligand for carbonic anhydrase purification (Sepharose-4B-L-Tyrosine-5-amino-2-methylbenzenesulfonamide), confirming the functional relevance of the amino group in target recognition [4].

Hydrogen bond donor Target engagement Structure-activity relationship

Monoisotopic Mass Signature and Halogen-Specific Crystallographic Phasing Utility

The target compound has a monoisotopic mass of 387.97425 Da, dominated by the ¹²⁷I isotope contribution [1]. This produces a characteristic isotopic pattern in mass spectrometry that is immediately distinguishable from chlorine- or bromine-containing analogs. Chlorine analogs exhibit a distinctive ³⁵Cl/³⁷Cl (3:1) doublet, while bromine analogs show a ⁷⁹Br/⁸¹Br (1:1) doublet; iodine, by contrast, is essentially monoisotopic (¹²⁷I, 100% natural abundance), yielding a clean, singular peak that simplifies spectral interpretation and quantification in LC-MS and GC-MS workflows [1]. For X-ray crystallography, iodine's anomalous scattering signal (f'' at Cu Kα wavelength ≈ 6.8 electrons) is substantially stronger than that of sulfur (f'' ≈ 0.6 e⁻) or chlorine (f'' ≈ 0.7 e⁻), making the compound suitable for single-wavelength anomalous diffraction (SAD) phasing of protein-ligand complexes without the need for additional heavy-atom soaking [2]. This is a practical advantage over the non-iodinated parent scaffold (monoisotopic mass 186.04629874 Da) and chlorine-substituted alternatives, which provide weaker phasing power and less distinctive mass spectral signatures.

Mass spectrometry X-ray crystallography Heavy-atom derivatization

Carbonic Anhydrase Inhibition Potential Supported by 4-Iodophenyl Sulfonamide Pharmacophore Data

The 4-iodophenyl moiety is not merely a passive substituent but a validated pharmacophoric element for carbonic anhydrase (CA) inhibition. Ghorab et al. (2021) demonstrated that a 4-iodophenyl-containing quinazoline-sulfonamide conjugate (compound 12) inhibited the tumor-associated isoforms hCA IX and hCA XII with Ki values of 18 nM and 9 nM, respectively, making it the most potent and selective compound in a 14-member library [1]. While this specific study did not directly evaluate CAS 438031-63-1, the conserved 4-iodophenyl sulfonamide substructure strongly supports the inference that the target compound can engage the same CA binding pocket. Furthermore, the parent 5-amino-2-methylbenzenesulfonamide scaffold is a well-established affinity ligand for carbonic anhydrase: it has been immobilized on Sepharose-4B columns and used to purify hCA I and hCA II with 1393.44-fold and 1223.09-fold purification factors, respectively [2][3]. The target compound uniquely combines the CA-binding 5-amino-2-methylbenzenesulfonamide core with the potency-enhancing 4-iodophenyl substituent—a dual-feature advantage that neither the parent scaffold (lacking iodine) nor the nitro analog (lacking the amino HBD, see Item 2) can offer. Researchers procuring this compound for CA-focused studies are therefore selecting a molecule that integrates two independently validated CA-targeting features into a single chemical entity.

Carbonic anhydrase inhibition Enzyme assay Drug discovery

Synthetic Versatility: Iodo-Specific Cross-Coupling Reactivity

The iodine atom at the para position of the N-phenyl ring is an outstanding leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings [1]. Iodides are approximately 10³–10⁴ times more reactive than the corresponding bromides and 10⁵–10⁶ times more reactive than chlorides in oxidative addition to Pd(0), the rate-determining step in most cross-coupling catalytic cycles [2]. This reactivity ranking is a well-established principle in organometallic chemistry: the C–I bond dissociation energy (~57 kcal/mol for iodobenzene) is significantly lower than C–Br (~71 kcal/mol) or C–Cl (~86 kcal/mol), facilitating oxidative addition [2]. The target compound therefore serves as a modular building block for diversified library synthesis—unlike the parent 5-amino-2-methylbenzenesulfonamide (CAS 6973-09-7), which lacks an aryl halide handle entirely. The 5-amino group on the benzene ring can be orthogonally protected (e.g., as a Boc-carbamate) while the iodo group participates in cross-coupling, enabling sequential diversification at two distinct sites. This orthogonal reactivity profile is unique to the target compound and is not simultaneously available in either the non-iodinated parent scaffold or the 5-nitro analog, where the nitro group is redox-active and can interfere with palladium catalysis [1][3].

Cross-coupling reactions Synthetic chemistry Medicinal chemistry

Optimal Research Application Scenarios for 5-Amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide (CAS 438031-63-1)


Carbonic Anhydrase Inhibitor Development and Selectivity Profiling

This compound is ideally suited as a starting scaffold for developing isoform-selective carbonic anhydrase (CA) inhibitors, particularly targeting the tumor-associated isoforms hCA IX and hCA XII. As established in Section 3 (Evidence Items 1, 2, and 4), the compound uniquely integrates a 5-amino-2-methylbenzenesulfonamide core—a validated CA affinity ligand with demonstrated purification factors exceeding 1,200-fold [1]—with a 4-iodophenyl substituent that has been shown in related sulfonamide series to confer low nanomolar Ki values (9–18 nM) against hCA IX/XII [2]. Researchers should prioritize this compound when their experimental design requires a scaffold that simultaneously offers: (i) membrane permeability (XLogP3 2.8) sufficient for cell-based CA inhibition assays, and (ii) a primary amino group available for both hydrogen bond donation to the CA active site zinc-bound water network and for further chemical derivatization.

Structural Biology: Ligand-Protein Co-Crystallization with SAD Phasing

For X-ray crystallographers studying sulfonamide-protein complexes, this compound offers a significant technical advantage: the para-iodine atom provides strong anomalous scattering (f'' ≈ 6.8 e⁻ at Cu Kα), enabling experimental SAD phasing without the need for separate heavy-atom derivatization steps (Section 3, Evidence Item 3) [3]. This is particularly valuable for novel protein targets where molecular replacement fails. The mono-isotopic mass signature (387.97425 Da) also simplifies unambiguous identification of the ligand in electron density maps during model building and refinement. Researchers should select this compound over non-iodinated or chloro-substituted alternatives when structural determination is the primary objective, as the phasing power of iodine is approximately 10-fold stronger than chlorine at standard Cu Kα wavelengths.

Medicinal Chemistry Diversification via Orthogonal Functionalization

In hit-to-lead optimization campaigns, this compound functions as a dual-handle building block enabling sequential, orthogonal diversification (Section 3, Evidence Item 5). The 5-amino group can be acylated, sulfonylated, or converted to an amide, while the iodo substituent independently participates in Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino diversity elements [4]. This orthogonal reactivity—the amino group as a nucleophile, the iodo group as an electrophile in cross-coupling—allows chemists to explore two diversity vectors independently, generating focused libraries with systematic variation at both the benzenesulfonamide core and the N-phenyl periphery. This compound should be selected over the non-iodinated parent (CAS 6973-09-7) when the synthetic strategy requires halogen-based cross-coupling as a diversification step [5].

Metabolomics and Mass Spectrometry Internal Standard Development

Because iodine is essentially monoisotopic (¹²⁷I, 100% natural abundance) and contributes a distinctive +127 Da mass shift compared to non-halogenated analogs (Section 3, Evidence Item 3), this compound is well-suited for use as a heavy-isotope internal standard or chemical probe in quantitative metabolomics workflows [4]. Unlike chlorine- or bromine-containing compounds, which produce complex isotopic clusters that complicate peak integration, the iodine atom yields a clean, singular molecular ion peak that simplifies selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) method development. Researchers conducting LC-MS/MS-based quantification studies should prefer this compound for its spectral simplicity and unambiguous mass signature.

Quote Request

Request a Quote for 5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.